molecular formula C17H21N3O6S2 B2398190 methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamido)benzoate CAS No. 1019095-11-4

methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamido)benzoate

Cat. No. B2398190
CAS RN: 1019095-11-4
M. Wt: 427.49
InChI Key: JITZLHNSESQDHR-UHFFFAOYSA-N
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Description

The compound “methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamido)benzoate” is a part of a series of compounds that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds have been identified as potent and selective GIRK1/2 activators .


Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in compounds that display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .

Scientific Research Applications

Carbonic Anhydrase Inhibition and Cytotoxicity

Research on polymethoxylated-pyrazoline benzene sulfonamides, which share a structural resemblance with methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamido)benzoate, indicates their potential for inhibiting carbonic anhydrase isoenzymes. These compounds demonstrate significant inhibitory activity against human carbonic anhydrase I and II, suggesting their utility in treating conditions where enzyme inhibition is beneficial. Notably, compounds exhibited cytotoxicity on both tumor and non-tumor cell lines, indicating their potential in cancer research as well. This underscores the molecule's role in exploring therapeutic avenues for cancer treatment through enzyme inhibition (Kucukoglu et al., 2016).

Multi-Target Inhibitory Potential

Novel polyfluoro substituted pyrazoline type sulfonamides, structurally related to this compound, have been designed for their inhibitory potency against acetylcholinesterase and carbonic anhydrase I and II enzymes. These compounds exhibit significant inhibitory activity at nanomolar levels, highlighting their potential as multi-target agents for therapeutic applications. The research suggests the possibility of using these compounds in the treatment of diseases associated with these enzymes, showcasing the molecule's relevance in developing new pharmacological agents (Yamali et al., 2020).

Crystal Structure and Hirshfeld Surface Analysis

Studies involving new pyrazole derivatives offer insights into the molecular and crystal structures of compounds similar to this compound. These investigations provide valuable information on the molecular interactions and crystal packing, which are crucial for understanding the compound's behavior in solid-state and potential applications in material science (Kumara et al., 2017).

properties

IUPAC Name

methyl 3-[[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6S2/c1-11-16(12(2)20(18-11)15-7-8-27(22,23)10-15)28(24,25)19-14-6-4-5-13(9-14)17(21)26-3/h4-6,9,15,19H,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITZLHNSESQDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NC3=CC=CC(=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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